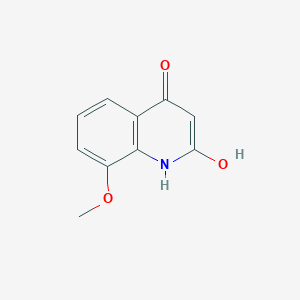

2-hydroxy-8-methoxy-1H-quinolin-4-one

説明

特性

IUPAC Name |

2-hydroxy-8-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-5H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLMYMBTHPUUJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1NC(=CC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-hydroxy-8-methoxyquinolin-2(1H)-one (CAS 7224-68-2): Synthesis, Characterization, and Therapeutic Potential

Executive Summary

4-hydroxy-8-methoxyquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2][3][4] This technical guide provides an in-depth overview of 4-hydroxy-8-methoxyquinolin-2(1H)-one, consolidating its physicochemical properties, a validated synthetic route, analytical characterization methods, and an exploration of its potential applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Physicochemical Properties and Structural Characterization

4-hydroxy-8-methoxyquinolin-2(1H)-one exists in tautomeric equilibrium with 8-methoxy-2,4-quinolinediol. For clarity, this guide will primarily refer to the 2-oxo form. Its fundamental properties are crucial for its handling, formulation, and interpretation in biological assays.

Table 1: Physicochemical Properties of 4-hydroxy-8-methoxyquinolin-2(1H)-one

| Property | Value | Source |

| CAS Number | 7224-68-2 | [5] |

| Molecular Formula | C₁₀H₉NO₃ | [5] |

| Molecular Weight | 191.19 g/mol | [5] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [5] |

| Storage | Sealed in dry, room temperature | [5] |

| InChI Key | ASLMYMBTHPUUJA-UHFFFAOYSA-N | [5] |

Synthesis and Purification Workflow

The synthesis of 4-hydroxy-2-quinolone derivatives is well-established in organic chemistry. A common and effective method involves the thermal cyclocondensation of an appropriately substituted aniline with a malonic ester derivative.[6][7] This approach, often a variation of the Conrad-Limpach-Knorr reaction, provides a direct route to the quinolinone core.[1]

Rationale for Synthetic Strategy

The chosen method, a thermal condensation, is advantageous due to its operational simplicity and the relatively accessible starting materials: o-anisidine (2-methoxyaniline) and diethyl malonate. The high temperatures facilitate the initial N-acylation followed by an intramolecular cyclization and subsequent aromatization to yield the stable quinolinone ring system. This one-pot or two-step thermal reaction is a robust and scalable method for generating this class of compounds. A similar procedure has been reported for the synthesis of the 3-ethyl analogue of the title compound.[8]

Detailed Synthesis Protocol

Reaction: o-Anisidine + Diethyl Malonate → 4-hydroxy-8-methoxyquinolin-2(1H)-one

Materials:

-

o-Anisidine (2-methoxyaniline)

-

Diethyl malonate

-

High-boiling point solvent (e.g., Diphenyl ether)

-

Ethanol

-

Hydrochloric Acid (HCl), 10% aqueous solution

-

Sodium Hydroxide (NaOH), 10% aqueous solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine o-anisidine (1.0 eq) and a slight excess of diethyl malonate (1.1 eq) in a high-boiling solvent like diphenyl ether.

-

Thermal Condensation: Heat the mixture to approximately 250-260°C. Ethanol will be generated as a byproduct and should be collected in the Dean-Stark trap to drive the reaction to completion. Monitor the reaction progress by observing the cessation of ethanol distillation. This step typically takes several hours.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature. The crude product may precipitate.

-

Dilute the mixture with a non-polar solvent like hexane to facilitate precipitation and filter the solid.

-

Wash the crude solid with hexane to remove the high-boiling solvent.

-

-

Purification:

-

Dissolve the crude solid in a 10% aqueous solution of sodium hydroxide. The phenolic hydroxyl group will deprotonate, forming a water-soluble sodium salt.

-

Wash the basic aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

-

Acidify the aqueous layer slowly with 10% hydrochloric acid until the pH is acidic. The desired product will precipitate out of the solution.

-

Filter the purified solid, wash thoroughly with deionized water, and dry under vacuum.

-

-

Final Recrystallization (Optional): For obtaining high-purity material suitable for biological testing, recrystallize the dried solid from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Standard analytical techniques should be employed.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | Expect characteristic aromatic proton signals in the δ 6.5-8.0 ppm range. A singlet for the methoxy (–OCH₃) group around δ 3.8-4.0 ppm and a singlet for the vinyl proton at C3 around δ 5.5-6.0 ppm. The N-H and O-H protons may be broad or exchangeable. |

| ¹³C NMR | Expect signals for two carbonyl/enol carbons (>160 ppm), multiple aromatic carbons (100-150 ppm), and a methoxy carbon (~55 ppm).[9] |

| Mass Spec (MS) | The positive ion mode (ESI+) should show a prominent peak for [M+H]⁺ at m/z 192.19. |

| FT-IR | Characteristic peaks for N-H and O-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and aromatic C=C stretching (~1600 cm⁻¹). |

| HPLC | A single major peak with purity >95% using a suitable C18 column and a mobile phase such as acetonitrile/water with a formic acid modifier. |

Biological Activity and Therapeutic Potential

While specific biological data for 4-hydroxy-8-methoxyquinolin-2(1H)-one is not extensively published, the quinolinone scaffold is a cornerstone of modern drug discovery.[10][11] Derivatives have demonstrated a vast range of pharmacological activities.

Known Activities of Related Quinolinone Compounds

-

Anticancer: Many quinolinone derivatives exhibit potent antiproliferative activity against various cancer cell lines.[3][12] Mechanisms include the inhibition of crucial enzymes like topoisomerase II and interference with signaling pathways such as PI3K/AKT/mTOR.[13][14] A recent study identified quinolinone derivatives as allosteric inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a clinically validated target in several cancers.[15]

-

Antibacterial: The quinolone class, which includes compounds like ciprofloxacin, are famous for their antibacterial effects, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][4]

-

Antiviral & Other Activities: The quinoline core is present in compounds with anti-HIV, antimalarial, and anti-inflammatory properties.[1][16]

Given this precedent, 4-hydroxy-8-methoxyquinolin-2(1H)-one represents a valuable scaffold for screening and lead optimization in various therapeutic areas, particularly oncology. The 8-methoxy substitution may influence cell permeability, metabolic stability, and target binding compared to other analogues.[12][17]

Potential Mechanism of Action: A Hypothesis

Based on the activities of structurally similar compounds, 4-hydroxy-8-methoxyquinolin-2(1H)-one could potentially act as an inhibitor of protein kinases or other ATP-binding enzymes. The planar heterocyclic system is well-suited for insertion into the ATP-binding pocket, and the hydroxyl and methoxy groups can form key hydrogen bonds with amino acid residues in the active site.

Caption: Hypothesized mechanism of action via kinase inhibition.

Proposed In Vitro Experimental Protocol: Cell Proliferation Assay

To assess the potential anticancer activity of 4-hydroxy-8-methoxyquinolin-2(1H)-one, a standard cell viability assay is the first logical step.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

4-hydroxy-8-methoxyquinolin-2(1H)-one, dissolved in DMSO to a 10 mM stock

-

Resazurin-based viability reagent (e.g., alamarBlue™ or PrestoBlue™)

-

96-well clear-bottom black plates

-

Multichannel pipette, plate reader with fluorescence capabilities

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment:

-

Prepare a serial dilution of the compound stock in complete medium. A typical final concentration range would be 0.1 µM to 100 µM.

-

Include "vehicle control" wells (DMSO only, matching the highest concentration used) and "no treatment" control wells.

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

-

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Viability Assessment:

-

Add 10 µL of the resazurin-based reagent to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).

-

-

Data Analysis:

-

Subtract the background fluorescence (media only wells).

-

Normalize the data by setting the vehicle control as 100% viability.

-

Plot the percentage of cell viability versus the log of the compound concentration.

-

Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

-

This foundational assay will provide quantitative data on the compound's cytotoxic or cytostatic effects, guiding further mechanistic studies.

References

-

Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed. Available at: [Link][15]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link][1]

-

One-step Synthesis of 3-Unsubstituted 4-Hydroxy-2(1H)-Quinoline. Connect Journals. Available at: [Link][6]

-

Quinoline and Quinazoline Derivatives: A Valuable Prospect for Drug Discovery. MDPI. Available at: [Link][10]

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Available at: [Link][7]

-

Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Wiley Online Library. Available at: [Link][2]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link][3]

-

Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity. SciSpace. Available at: [Link][16]

-

4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. PubMed. Available at: [Link][13]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link][9]

-

Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar. Available at: [Link][18]

-

Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). MDPI. Available at: [Link][19]

-

Synthesis of 4-Hydroxyquinolin-2(1H)-one Analogues and 2-Substituted Quinolone Derivatives. ResearchGate. Available at: [Link][20]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link][4]

-

3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E. Available at: [Link][8]

-

CAS#:3148-27-4 | 4-hydroxy-8-methoxy-1-methyl-2(1H)-quinolinone. Chemsrc. Available at: [Link][21]

-

4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. MDPI. Available at: [Link][11]

-

Supporting Information For - Rsc.org. Royal Society of Chemistry. Available at: [Link][22]

-

Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-thiones. Asian Publication Corporation. Available at: [Link][23]

-

Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline... PubMed. Available at: [Link][12]

-

Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate. Available at: [Link][24]

-

8-Methoxy-4-methylquinolin-2(1H)-one. PubChem. Available at: [Link][25]

-

One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E - Helda - Helsinki.fi. University of Helsinki. Available at: [Link][26]

-

Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. Available at: [Link][14]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link][17]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 5. 4-Hydroxy-8-methoxyquinolin-2(1H)-one | 7224-68-2 [sigmaaldrich.com]

- 6. connectjournals.com [connectjournals.com]

- 7. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 8. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. CAS#:3148-27-4 | 4-hydroxy-8-methoxy-1-methyl-2(1H)-quinolinone | Chemsrc [chemsrc.com]

- 22. rsc.org [rsc.org]

- 23. asianpubs.org [asianpubs.org]

- 24. researchgate.net [researchgate.net]

- 25. 8-Methoxy-4-methylquinolin-2(1H)-one | C11H11NO2 | CID 782123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Making sure you're not a bot! [helda.helsinki.fi]

Unveiling the Tautomeric Dynamics of 8-Methoxy-2,4-quinolinediol: A Technical Guide for Drug Development

Executive Summary

For researchers and drug development professionals, mastering the structural dynamics of heterocyclic scaffolds is a prerequisite for rational drug design. 8-Methoxy-2,4-quinolinediol (often designated by its more stable tautomeric name, 4-hydroxy-8-methoxyquinolin-2(1H)-one) is a privileged pharmacophore. Its core exhibits complex prototropic tautomerism—a dynamic equilibrium that dictates the molecule's physicochemical properties, receptor binding affinity, and pharmacokinetic profile. This whitepaper provides an in-depth mechanistic analysis of its tautomeric states and outlines a self-validating experimental workflow for characterizing these shifts in solution.

Structural & Electronic Properties of the Quinolone Scaffold

The 2,4-quinolinediol scaffold exists in a delicate tautomeric equilibrium, primarily oscillating between its keto and enol forms[1]. The introduction of an 8-methoxy group fundamentally alters the electronic landscape of this system. The methoxy substituent exerts a dual electronic effect: an inductive electron-withdrawing effect (-I) through the sigma framework and a resonance-donating effect (+M) through the pi system.

The tautomerism of this compound is generally reduced to three primary forms[2]:

-

Keto-Enol Form (Lactam): 4-Hydroxy-8-methoxyquinolin-2(1H)-one. This is the thermodynamically favored state in the solid phase and in polar aprotic solvents. The dominant presence of the 2-quinolone (lactam) over the 2-hydroxyquinoline (lactim) is driven by the high bond energy of the C=O group and hydrogen-bonded dimeric stabilization[3].

-

Lactim-Enol Form (Dihydroxy): 8-Methoxy-2,4-quinolinediol. This form maximizes the aromaticity of the bicyclic system. However, the energetic penalty of converting the stable C=O bond into a C=N bond makes this a minor species in most non-polar environments[4].

-

Keto-Keto Form (Dione): 8-Methoxyquinoline-2,4(1H,3H)-dione. A transient, non-aromatic species where both oxygen atoms exist as carbonyls. The loss of aromaticity in the nitrogen-containing ring renders this form highly unfavorable[2].

Fig 1. Prototropic tautomeric equilibrium pathways of 8-methoxy-2,4-quinolinediol.

Quantitative Data Summarization

To accurately track these tautomeric shifts, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard. The chemical shifts of the C2, C3, and C4 nuclei act as definitive markers for the hybridization state of the ring[2].

Table 1: NMR Chemical Shift Markers for 8-Methoxy-2,4-quinolinediol Tautomers

| Parameter | Keto-Enol (Lactam) | Lactim-Enol (Dihydroxy) | Keto-Keto (Dione) |

| Predominant State | Solid state, polar solvents | Minor in solution | Trace / Transient |

| N1-H / N1 Signal | ~11.5 ppm (br s, 1H) | Absent | ~11.0 ppm (br s, 1H) |

| C2 Chemical Shift | ~163 ppm (C=O) | ~158 ppm (C-OH) | ~165 ppm (C=O) |

| C4 Chemical Shift | ~162 ppm (C-OH) | ~160 ppm (C-OH) | ~195 ppm (C=O) |

| C3 Chemical Shift | ~98 ppm (CH) | ~102 ppm (CH) | ~45 ppm (CH2) |

Self-Validating Experimental Protocol: NMR-Based Tautomer Elucidation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It does not merely measure the sample but includes internal cross-checks (via 2D NMR) to prove that the observed signals belong to the assigned tautomer and are not artifacts of aggregation or solvent interaction.

Step 1: Sample Preparation & Baseline Establishment

-

Action: Dissolve 15 mg of 8-methoxy-2,4-quinolinediol in 0.6 mL of anhydrous DMSO-

. -

Causality: DMSO-

is selected because its strong hydrogen-bond accepting nature stabilizes the highly polarized N-H bond of the lactam form, slowing down the proton exchange rate sufficiently to observe distinct tautomeric signals on the NMR timescale[4].

Step 2: 1D NMR Acquisition

-

Action: Acquire standard

H and -

Observation: Look for the characteristic N-H broad singlet at ~11.5 ppm and the C3 methine proton at ~5.8 ppm.

Step 3: The Self-Validation Step (2D HMBC Cross-Validation)

-

Action: Acquire a

H- -

Validation Logic: If the molecule is in the lactam (keto-enol) form, the N-H proton (~11.5 ppm) must show strong

correlations to the C2 carbonyl (~163 ppm) and the C9 bridgehead carbon. If the molecule has shifted to the dihydroxy form, this N-H proton will be absent, and the new O-H proton will correlate differently. This step mathematically eliminates the possibility of misassigning the tautomer[2].

Step 4: Solvent Titration (Equilibrium Perturbation)

-

Action: Gradually titrate CDCl

into the DMSO- -

Causality: As the solvent becomes less polar, the disruption of solvent-solute hydrogen bonds forces the molecules to self-associate (dimerize) via intermolecular hydrogen bonding between the C2=O and N1-H, further locking the compound into the lactam state[3].

Fig 2. Self-validating NMR workflow for quantifying quinolinediol tautomeric ratios.

Implications for Medicinal Chemistry & Drug Design

Understanding the exact tautomeric state of 8-methoxy-2,4-quinolinediol is not merely an academic exercise; it is the foundation of rational drug design.

When designing kinase inhibitors or antibacterial agents based on this scaffold, the target protein's binding pocket will typically only recognize one specific tautomer. The lactam form presents a distinct hydrogen-bond donor (N-H) and acceptor (C=O) pair, whereas the lactim form presents an entirely different geometric and electronic profile[3].

Strategic Application: Tautomer Locking Medicinal chemists frequently employ "tautomer locking" to optimize pharmacodynamics. By synthesizing N-methylated (locking the lactam form) or O-alkylated (locking the lactim form) derivatives of the 8-methoxy-2,4-quinolinediol core, researchers can force the molecule into its bioactive conformation prior to receptor engagement, drastically reducing the entropic penalty of binding and enhancing in vivo efficacy.

Fig 3. Rational drug design logic leveraging tautomer locking for target optimization.

References

-

BenchChem Technical Support Team. Physical and chemical properties of 2,4-Quinolinediol. BenchChem. 1

-

Fadda, A. A., et al. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. 2

-

Kim, J., et al. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PubMed Central (PMC), NIH. 3

-

Sigma-Aldrich. 4-Hydroxy-8-methoxyquinolin-2(1H)-one Product Specification. MilliporeSigma.

-

Tucker, G. F. Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism. Journal of the American Chemical Society (ACS). 4

Sources

An In-depth Technical Guide to 8-Methoxyquinoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Within this class, 8-methoxyquinoline derivatives have garnered significant attention for their potential as therapeutic agents, including in the development of anticancer and antimicrobial drugs. This guide provides a comprehensive technical overview of 8-Methoxyquinoline-2,4(1H,3H)-dione, a compound of interest for its unique structural features and potential for further chemical exploration. The initial query for "2-hydroxy-8-methoxy-1H-quinolin-4-one" leads to this more chemically accurate representation, highlighting the critical role of tautomerism in this heterocyclic system.

Molecular and Physicochemical Properties

8-Methoxyquinoline-2,4(1H,3H)-dione possesses a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol .[3] The structure features a quinoline core with a methoxy group at the 8-position and carbonyl groups at the 2- and 4-positions. This substitution pattern imparts specific electronic and steric properties that influence its chemical reactivity and biological interactions.

Table 1: Core Molecular and Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [3] |

| Molecular Weight | 191.18 g/mol | [3] |

| IUPAC Name | 8-methoxy-1H-quinoline-2,4-dione | [3] |

| Canonical SMILES | COC1=CC=CC2=C1NC(=O)CC2=O | [3] |

| InChI Key | RTVHGTINVQIECB-UHFFFAOYSA-N | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| XLogP3 | 0.8 | [3] |

| Exact Mass | 191.058243149 g/mol | [3] |

The Critical Role of Tautomerism

The initial nomenclature "2-hydroxy-8-methoxy-1H-quinolin-4-one" alludes to a crucial aspect of this molecule's chemistry: tautomerism. Hydroxyquinolines exist in a dynamic equilibrium between their enol and keto forms. In the case of 8-Methoxyquinoline-2,4(1H,3H)-dione, several tautomeric forms are possible, with the dione form generally being the most stable in the solid state and in many solvents. This is due to the thermodynamic stability of the amide and ketone functionalities.

The tautomeric equilibrium can be influenced by several factors, including solvent polarity, pH, and temperature. Understanding and controlling this equilibrium is vital in drug development, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

Caption: Tautomeric equilibria of 8-methoxy-substituted quinolinediol/dione.

Synthesis and Chemical Reactivity

The synthesis of 8-Methoxyquinoline-2,4(1H,3H)-dione can be approached through several routes, often starting from more readily available quinoline precursors. One common strategy involves the modification of a pre-existing quinoline core.

Synthetic Workflow Overview

Sources

8-Methoxy Carbostyril Derivatives in Medicinal Chemistry: Structural Dynamics, Target Engagement, and Synthetic Methodologies

Executive Summary

The 8-methoxy carbostyril core (8-methoxyquinolin-2(1H)-one) represents a highly privileged pharmacophore in modern medicinal chemistry. By acting as a rigid, bidentate scaffold capable of precise hydrogen bonding and hydrophobic interactions, this moiety has been successfully integrated into diverse therapeutic classes, ranging from broad-spectrum antimicrobials to central nervous system (CNS) modulators. As a Senior Application Scientist, I have structured this whitepaper to dissect the stereoelectronic causality behind the 8-methoxy substitution, its mechanistic target engagement across different biological systems, and the validated synthetic workflows required for its functionalization.

Stereoelectronic Causality of the 8-Methoxy Substitution

The carbostyril ring system exhibits a classic lactam-lactim tautomerism. However, under physiological conditions, the lactam form predominates, providing a stable hydrogen-bond donor (N-H) and acceptor (C=O). The introduction of a methoxy group (-OCH₃) at the C-8 position fundamentally alters the physicochemical properties of the core:

-

Steric Shielding: The bulky methoxy group restricts the rotational degrees of freedom of adjacent substituents, locking the molecule into bioactive conformations.

-

Electronic Modulation: As a strong electron-donating group (EDG) via resonance, the C-8 methoxy enriches the electron density of the quinolone ring. This lowers the oxidation potential and significantly mitigates UV-induced radical formation, a primary cause of phototoxicity in halogenated derivatives[1].

Mechanistic Target Engagement & Structure-Activity Relationships (SAR)

Antimicrobial Action: Trapping DNA Gyrase

In the realm of antibacterial agents, the 8-methoxy quinolone/carbostyril core is most famously utilized in advanced fluoroquinolones like Moxifloxacin. These compounds function by trapping DNA gyrase (specifically the GyrA subunit) and topoisomerase IV in a cleaved DNA complex, halting replication[1],[2].

The Causality of C-8 Methoxy Superiority: Historically, fluoroquinolones with a C-8 proton (e.g., Ciprofloxacin) or a C-8 fluorine (e.g., Sparfloxacin) were highly susceptible to bacterial resistance caused by single-step mutations in the quinolone resistance-determining region (QRDR), such as the S83L mutation in E. coli[3]. The C-8 methoxy group provides a unique steric and electronic fit within the GyrA binding pocket that allows the drug to maintain high affinity even when the S83 residue is mutated[4],[3]. Furthermore, 8-methoxy derivatives exhibit enhanced lethality against non-growing cells and effectively close the "mutant selection window," thereby suppressing the emergence of resistant Staphylococcus aureus and Mycobacterium tuberculosis strains[1],[5].

Neuropsychiatric Applications: 5-HT1A Receptor Modulation

Beyond antimicrobials, the 8-methoxy carbostyril scaffold is a cornerstone in the design of novel antidepressants and antipsychotics. Long-chain arylpiperazine derivatives of 8-methoxy carbostyril exhibit exquisite affinity for the serotonin 5-HT1A receptor[6],[7].

The Causality of Receptor Selectivity: The carbostyril core acts as a bioisostere for the indole ring of serotonin. The C-8 methoxy group acts as a critical hydrogen-bond acceptor, interacting with specific polar residues in the transmembrane domains of the 5-HT1A receptor. Photoaffinity labeling studies using probes like 8-methoxy-3'-NAP-amino-PAT have demonstrated that this substitution drives a >20-fold selectivity for the 63-kDa 5-HT1A binding subunit over 5-HT2 or dopamine D2 receptors[8],[7].

Cardiovascular and Gastroenterological Efficacy

Derivatives of 8-methoxycarbostyril have also been developed as peripheral vasodilators and anti-peptic ulcer agents. The mechanism hinges on the localized upregulation of endogenous prostaglandin E2 (PGE2) in the gastric mucosa and the inhibition of phosphodiesterase (PDE) enzymes, which collectively inhibit intimal thickening and platelet aggregation[9].

Fig 1: Divergent target engagement pathways of 8-methoxy carbostyril derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of the C-8 substituent, the following table synthesizes comparative pharmacodynamic data across both antimicrobial and CNS applications.

Table 1: Impact of C-8 Substitution on Pharmacodynamics

| Compound Class | C-8 Substituent | Primary Target | Key Pharmacodynamic & Clinical Effect | Reference |

| Fluoroquinolone | -H (e.g., Ciprofloxacin) | DNA Gyrase / Topo IV | Baseline antibacterial activity; highly susceptible to GyrA mutations. | [1],[3] |

| Fluoroquinolone | -F (e.g., Sparfloxacin) | DNA Gyrase / Topo IV | Increased Gram-positive activity; high incidence of severe phototoxicity. | [1] |

| Fluoroquinolone | -OCH₃ (e.g., Moxifloxacin) | DNA Gyrase (GyrA) | Overcomes S83L resistance mutations; low phototoxicity; kills non-growing cells. | [1],[5] |

| Arylpiperazine | -H | 5-HT1A / D2 Receptors | Baseline binding affinity; poor selectivity between serotonin receptor subtypes. | [6] |

| Arylpiperazine | -OCH₃ | 5-HT1A Receptor | >20-fold selectivity for 5-HT1A over 5-HT2; high affinity (IC50 ~ 6.6 nM). | [8],[7] |

Experimental Methodologies: Synthetic Workflows

The functionalization of the 8-methoxy carbostyril core—specifically via N-alkylation—is the critical gateway to synthesizing bioactive CNS agents (e.g., 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-8-methoxy-2(1H)-quinolinone)[6]. The following protocol is a self-validating system designed to ensure regioselectivity and maximize yield.

Protocol: Regioselective N-Alkylation and Amination of 8-Methoxycarbostyril

Phase 1: N-Alkylation via Lactam Deprotonation

-

Preparation: Suspend 8-methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

-

Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Causality: The lactam N-H is weakly acidic. NaH ensures irreversible, quantitative deprotonation to form the highly nucleophilic sodium salt. DMF is chosen as a polar aprotic solvent because it effectively solvates the sodium cation, leaving the nitrogen anion "naked" and highly reactive[6].

-

-

Alkylation: After 30 minutes of stirring (until H₂ evolution ceases), add 1-bromo-3-chloropropane (1.5 eq) dropwise. Heat the mixture to 60°C for 4 hours.

-

Causality: The differential leaving group ability (Br > Cl) ensures that the nucleophilic nitrogen exclusively attacks the brominated carbon, preventing unwanted polymerization or cross-linking.

-

-

Validation (QC): Quench with ice water and extract with ethyl acetate. Confirm the N-alkylation (versus O-alkylation) via ¹H-NMR; the disappearance of the broad lactam N-H peak (~10 ppm) and the appearance of a triplet at ~3.9 ppm (N-CH₂) confirms regioselectivity.

Phase 2: Finkelstein-Catalyzed Amination 5. Substitution: Dissolve the resulting 1-(3-chloropropyl)-8-methoxycarbostyril intermediate in acetonitrile. Add 4-(3-chlorophenyl)-1-piperazine (1.1 eq), anhydrous K₂CO₃ (2.0 eq), and a catalytic amount of Potassium Iodide (KI, 0.1 eq).

-

Causality: The primary alkyl chloride is relatively unreactive toward the bulky piperazine nucleophile. KI initiates a Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide in situ, drastically accelerating the SN2 displacement[6]. K₂CO₃ acts as an acid scavenger to neutralize the generated HCl, preventing the protonation and deactivation of the piperazine nucleophile.

-

Isolation: Reflux for 12 hours. Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via silica gel chromatography (DCM:MeOH 95:5) to yield the target CNS agent.

Fig 2: Step-by-step synthetic workflow for the N-alkylation of 8-methoxy carbostyril.

References

-

[6] 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl] | ACS Publications. Available at: [Link]

-

[9] CARBOSTYRIL DERIVATIVES, PROCEDURES FOR PREPARING THEREOF AND PHARMACEUTICAL COMPOSITIONS | Google Patents. Available at:

-

[1] Molecular Basis for the Differential Quinolone Susceptibility of Mycobacterial DNA Gyrase | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

-

[4] Use of Gyrase Resistance Mutants To Guide Selection of 8-Methoxy-Quinazoline-2,4-Diones | PMC. Available at: [Link]

-

[2] Suppression of gyrase-mediated resistance by C7 aryl fluoroquinolones | Oxford Academic. Available at:[Link]

-

[3] Mechanism of Binding of Fluoroquinolones to the Quinolone Resistance‐Determining Region of DNA Gyrase | ResearchGate. Available at: [Link]

-

[5] Killing of Staphylococcus aureus by C-8-Methoxy Fluoroquinolones | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

-

[8] Identification of the 5-HT1A receptor binding subunit in rat brain membranes using the photoaffinity probe [3H]8-methoxy-2-[N-n-propyl, N-3-(2-nitro-4-azidophenyl)aminopropyl]aminotetralin | PubMed. Available at: [Link]

-

[7] Irreversible blockade of central 5-HT1A receptor binding sites by the photoaffinity probe 8-methoxy-3'-NAP-amino-PAT | PubMed. Available at: [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of Gyrase Resistance Mutants To Guide Selection of 8-Methoxy-Quinazoline-2,4-Diones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Irreversible blockade of central 5-HT1A receptor binding sites by the photoaffinity probe 8-methoxy-3'-NAP-amino-PAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the 5-HT1A receptor binding subunit in rat brain membranes using the photoaffinity probe [3H]8-methoxy-2-[N-n-propyl, N-3-(2-nitro-4-azidophenyl)aminopropyl]aminotetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SE462848B - CARBOSTYRIL DERIVATIVES, PROCEDURES FOR PREPARING THEREOF AND PHARMACEUTICAL COMPOSITIONS - Google Patents [patents.google.com]

The Ascending Pharmacological Potential of 8-Methoxy-Quinolin-4-one Analogs: A Technical Guide for Drug Discovery

Introduction: The Quinolin-4-one Scaffold as a Privileged Structure in Medicinal Chemistry

The quinolin-4-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] These compounds, both naturally occurring and synthetic, have demonstrated a broad spectrum of biological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] The structural versatility of the quinolin-4-one ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties.[5] Among the various substituted quinolin-4-ones, the 8-methoxy analogs have emerged as a particularly promising class of compounds with diverse therapeutic potential.[6][7][8] The presence of the methoxy group at the 8-position can significantly influence the molecule's electronic and steric properties, leading to enhanced biological activity and target selectivity.[6] This technical guide provides an in-depth exploration of the pharmacological landscape of 8-methoxy-quinolin-4-one analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, multifaceted biological activities, underlying mechanisms of action, and key experimental protocols for their evaluation, thereby providing a comprehensive resource to accelerate the discovery and development of novel therapeutics based on this privileged scaffold.

Synthesis of the 8-Methoxy-Quinolin-4-one Scaffold: Foundational Methodologies

The synthesis of the 8-methoxy-quinolin-4-one core relies on established cyclization strategies that have been adapted to incorporate the desired methoxy substituent. Two of the most common and versatile methods are the Gould-Jacobs reaction and the Camps cyclization.[1][9]

1. Gould-Jacobs Reaction: This method involves the reaction of an appropriately substituted aniline, in this case, 2-aminoanisole (o-anisidine), with a malonic acid derivative, typically diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. The reaction proceeds through an initial nucleophilic substitution, followed by a thermally induced intramolecular cyclization and subsequent elimination to afford the quinolin-4-one ring system.

2. Camps Cyclization: The Camps cyclization provides an alternative route, utilizing an N-(2-acylaryl)amide as the precursor.[9] For the synthesis of 8-methoxy-quinolin-4-ones, this would involve the base-catalyzed intramolecular cyclization of an N-(2-acyl-6-methoxyphenyl)amide. The choice of base and reaction conditions can influence the regioselectivity of the cyclization.[9]

Below is a generalized workflow for the synthesis of 8-methoxy-quinolin-4-one analogs.

Caption: A generalized workflow for the synthesis of 8-methoxy-quinolin-4-one analogs.

Pharmacological Potential: A Multifaceted Profile

The 8-methoxy-quinolin-4-one scaffold has been explored for a range of pharmacological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory effects. Emerging evidence also points towards their potential in the realm of neuroprotection.

Anticancer Activity

Quinolin-4-one derivatives have shown significant promise as anticancer agents, and the 8-methoxy substitution has been found to be a key determinant of activity in several analogs.[1][10] These compounds exert their antiproliferative effects through various mechanisms, including the inhibition of cell cycle progression and the induction of apoptosis.[1][6]

A study on 4-anilino-8-methoxy-2-phenylquinoline derivatives revealed that the position of substituents on the quinoline ring is crucial for their antiproliferative activity.[6] For instance, certain derivatives exhibited potent growth inhibition against various cancer cell lines, including colon, breast, and melanoma.[6] Flow cytometric analysis indicated that some of these compounds induce cell cycle arrest in the S-phase.[6]

| Compound Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 4-anilino-8-methoxy-2-phenylquinoline derivatives | HCT-116 (colon) | 0.07 | [6] |

| MCF7 (breast) | <0.01 | [6] | |

| MDA-MB-435 (breast) | <0.01 | [6] |

Table 1: Anticancer Activity of Selected 8-Methoxy-quinolin-4-one Analogs

Antimicrobial Activity

The quinolone and quinolin-4-one scaffolds are well-established in the field of antibacterial agents.[11][12] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair.[11][12] The 8-methoxy substituent has been incorporated into various quinoline derivatives to enhance their antibacterial potency.[7][8]

Studies on novel 8-methoxy-4-methyl-quinoline derivatives have demonstrated their antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.[7] Some of these compounds exhibited potent activity, comparable to the standard drug ampicillin.[7] Furthermore, 8-methoxyquinoline derivatives have also shown promising antifungal activity.[8]

| Compound Class | Bacterial/Fungal Strain | Activity | Reference |

| 8-methoxy-4-methyl-quinoline derivatives | Various bacterial strains | Potent antibacterial activity | [7] |

| 8-methoxyquinoline | Aspergillus flavus, Aspergillus niger, Trichophyton | Strong antifungal activity | [8] |

| Bacillus subtilis, Salmonella spp., Salmonella typhi | Strong antibacterial activity | [8] |

Table 2: Antimicrobial Activity of Selected 8-Methoxy-quinolin-4-one Analogs

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, and there is a continuous search for novel anti-inflammatory agents. Quinoline derivatives have emerged as a promising class of compounds with anti-inflammatory properties.[13][14] The 8-methoxy-quinolin-4-one scaffold has been investigated for its potential to modulate inflammatory pathways. For instance, certain 8-quinolinesulfonamide derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-1β.[15] The mechanism of action for some of these compounds involves the inhibition of the TLR4/MD-2 signaling pathway.[15]

| Compound Class | Inflammatory Mediator | IC50 (µM) | Reference |

| 8-quinolinesulfonamide derivatives | NO | 2.61 | [15] |

| TNF-α | 9.74 | [15] | |

| IL-1β | 12.71 | [15] |

Table 3: Anti-inflammatory Activity of Selected 8-Methoxy-quinolin-4-one Analogs

Neuroprotective Potential

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a growing interest in developing multifunctional compounds that can target various aspects of neurodegeneration, including oxidative stress and neuroinflammation.[16] Quinoline derivatives have been investigated for their neuroprotective properties, with some compounds designed to act as antioxidants and enzyme inhibitors.[16][17] While specific studies on the neuroprotective effects of 8-methoxy-quinolin-4-one analogs are still emerging, the broader class of quinolines shows promise in this area. For example, some quinoline derivatives are predicted to inhibit enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase B (MAO-B), which are relevant targets in neurodegenerative diseases.[16]

Mechanisms of Action: Elucidating the Molecular Targets

The diverse pharmacological activities of 8-methoxy-quinolin-4-one analogs stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Antimicrobial Mechanism: As mentioned earlier, the primary antibacterial mechanism of quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[12] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-strand breaks and ultimately cell death.

Caption: Simplified diagram of the antimicrobial mechanism of action of quinolin-4-one analogs.

Anti-inflammatory Mechanism: The anti-inflammatory effects of some quinoline derivatives are attributed to their ability to interfere with key inflammatory signaling pathways. For instance, the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway has been identified as a mechanism for certain 8-quinolinesulfonamide derivatives.[15] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. Its activation triggers a downstream signaling cascade involving NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines. By inhibiting TLR4, these compounds can effectively suppress the inflammatory response.

Caption: Simplified diagram of the anti-inflammatory mechanism of action of certain quinoline analogs.

Experimental Protocols: A Guide to Evaluation

The evaluation of the pharmacological potential of 8-methoxy-quinolin-4-one analogs requires a battery of well-established in vitro and in vivo assays. These assays are crucial for determining the potency, selectivity, and mechanism of action of the compounds.

In Vitro Anticancer Activity Assessment

A common initial step in anticancer drug screening is to assess the cytotoxicity of the compounds against a panel of cancer cell lines.[18][19]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 8-methoxy-quinolin-4-one analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antibacterial activity of a compound.[20]

Protocol: Broth Microdilution Method for MIC Determination

-

Compound Preparation: Prepare a series of twofold dilutions of the 8-methoxy-quinolin-4-one analogs in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) and add it to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Activity Assessment

Animal models are essential for evaluating the in vivo efficacy of anti-inflammatory compounds.[21][22] The carrageenan-induced paw edema model in rats is a widely used acute inflammation model.

Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the 8-methoxy-quinolin-4-one analogs orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Caption: A representative experimental workflow for the pharmacological evaluation of 8-methoxy-quinolin-4-one analogs.

Conclusion and Future Directions

The 8-methoxy-quinolin-4-one scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The existing body of research clearly demonstrates their significant potential in the fields of oncology, infectious diseases, and inflammation. The structure-activity relationship studies have provided valuable insights into the key structural features required for potent biological activity, paving the way for the rational design of next-generation analogs.

Future research in this area should focus on several key aspects. Firstly, a more in-depth exploration of the mechanisms of action of these compounds is warranted to identify novel molecular targets and pathways. Secondly, the evaluation of their pharmacokinetic and toxicological profiles is crucial for their translation into clinical candidates. Furthermore, the application of advanced drug delivery strategies could enhance the therapeutic efficacy and reduce the potential side effects of these compounds. The continued investigation of 8-methoxy-quinolin-4-one analogs holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

- Cell-culture based test systems for anticancer drug screening - ecancer. (2020, May 22).

- In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021, August 2).

- Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (n.d.).

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22).

- In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (2019, January 15).

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19).

- Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs. (2023, June 12).

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).

- Leading In Vivo and In Vitro Inflammation Models | PORSOLT. (n.d.).

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (2001, November 8).

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (2025, September 25).

- review of 4H-quinolizin-4-one derivatives in medicinal chemistry. - Benchchem. (n.d.).

- Structural–activity relationship (SAR) of 4-quinolone derivatives - ResearchGate. (n.d.).

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3).

- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC. (2016, April 18).

- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2006, September 28).

- Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline ... - PubMed. (2006, May 1).

- (PDF) ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. - ResearchGate. (2025, August 9).

- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (2014, December 31).

- Mechanism of Quinolone Action and Resistance - PMC. (n.d.).

- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. (2018, March 14).

- Quinoline – Knowledge and References - Taylor & Francis. (n.d.).

- Translational Oncology - Semantic Scholar. (n.d.).

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - ResearchGate. (2025, January 2).

- Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety - PubMed. (2018, February 23).

- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.).

- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Publishing. (2025, February 5).

- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (n.d.).

- Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol Analogs in Drug Discovery - Benchchem. (n.d.).

- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - IRIS. (n.d.).

- 8-Methoxyquinoxalin-5-ol and Its Analogs: A Technical Review for Drug Discovery Professionals - Benchchem. (n.d.).

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.).

- Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC. (n.d.).

- N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin) activity modifying protein 1 in rheumatoid arthritis - PubMed. (2024, December 5).

- New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. (2016, February 4).

- Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - Taylor & Francis. (2021, October 11).

- Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed. (2021, September 15).

- The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.).

- WO2016162706A1 - Enantiomers of 8-hydroxy quinoline derivatives and the synthesis thereof - Google Patents. (n.d.).

- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. (n.d.).

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023, October 12).

- Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu 7 Receptor Modulation Activity and Antipsychotic-Like Properties - MDPI. (2023, January 19).

- The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed. (2001, July 27).

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell-culture based test systems for anticancer drug screening - ecancer [ecancer.org]

- 19. noblelifesci.com [noblelifesci.com]

- 20. mdpi.com [mdpi.com]

- 21. blog.crownbio.com [blog.crownbio.com]

- 22. nuvisan.com [nuvisan.com]

Navigating the Nomenclature of a Versatile Scaffold: A Technical Guide to 2,4-dihydroxy-8-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Significance of Substitution

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The biological and chemical properties of a quinoline derivative are profoundly influenced by the nature and position of its substituents. This guide focuses on a specific derivative, 2,4-dihydroxy-8-methoxyquinoline, providing an in-depth exploration of its nomenclature and the synonyms that arise from its structural characteristics. A thorough understanding of its naming conventions is paramount for accurate communication, literature searching, and unambiguous identification in a research and development setting.

The Challenge of Tautomerism in Hydroxyquinolines

A critical aspect of understanding the nomenclature of 2,4-dihydroxy-8-methoxyquinoline is the phenomenon of keto-enol tautomerism. Hydroxyquinolines, particularly those with hydroxyl groups at the 2- and 4-positions, can exist in equilibrium between the dihydroxy (enol) form and various keto-enol (quinolone) forms. This equilibrium is influenced by factors such as the solvent, pH, and the presence of other substituents. This dynamic nature leads to multiple valid IUPAC names and a variety of synonyms for the same chemical entity.

Unraveling the Nomenclature: IUPAC Names and Synonyms

Due to tautomerism, 2,4-dihydroxy-8-methoxyquinoline can be identified by several systematic and common names. Below is a comprehensive breakdown of the most relevant nomenclature.

Systematic (IUPAC) Names

The most accurate and unambiguous way to name this compound according to IUPAC rules is by considering its different tautomeric forms.

-

8-methoxyquinoline-2,4-diol : This name treats the compound as a quinoline ring substituted with a methoxy group at position 8 and two hydroxyl groups at positions 2 and 4. This represents the "diol" or "enol" tautomer.

-

4-hydroxy-8-methoxyquinolin-2(1H)-one : This is a highly prevalent and stable tautomer. Here, the hydroxyl group at position 2 has converted to a carbonyl group, forming a quinolin-2-one. The "(1H)" indicates that the nitrogen at position 1 bears a hydrogen atom.

-

2-hydroxy-8-methoxyquinolin-4(1H)-one : In this tautomer, the hydroxyl group at position 4 has tautomerized to a carbonyl group, resulting in a quinolin-4-one structure. PubChem lists a similar compound, 8-methoxyquinolin-4-ol, with the IUPAC name 8-methoxy-1H-quinolin-4-one.[3]

Common Synonyms and Alternative Names

In literature and chemical databases, a variety of synonyms may be encountered. These often reflect the different tautomeric forms or are historical trivial names.

-

8-methoxy-2,4-quinolinediol

-

2,4-dihydroxy-8-methoxyquinoline

-

4-hydroxy-8-methoxy-2-quinolone

-

2-hydroxy-8-methoxy-4-quinolone

-

8-methoxy-4-hydroxycarbostyril (Carbostyril is a historical name for 2-hydroxyquinoline)

The following table summarizes the key identifiers for closely related structures, which helps in understanding the nomenclature patterns of substituted quinolines.

| Compound Name | CAS Number | Molecular Formula | Synonyms |

| 8-methoxyquinolin-4-ol | 21269-34-1[3] | C10H9NO2 | 4-Hydroxy-8-methoxyquinoline, 8-methoxy-1H-quinolin-4-one[3] |

| 8-Methoxyquinoline | 938-33-0[4] | C10H9NO | Methyl 8-quinolyl ether[4][5] |

| 2,4-Dihydroxyquinoline | 86-95-3[2] | C9H7NO2 | 2,4-Quinolinediol, 4-Hydroxy-2(1H)-quinolinone, 4-Hydroxycarbostyril[2][6] |

Understanding the Quinoline Ring System: A Foundation for Nomenclature

To fully grasp the systematic naming of these compounds, a foundational understanding of the quinoline ring system is essential. Quinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The numbering of the atoms in the quinoline ring follows a specific convention, which is crucial for correctly assigning the positions of substituents.

Caption: Standard IUPAC numbering of the quinoline ring system.

The substituents are named and numbered based on their position on this ring. For "2,4-dihydroxy-8-methoxyquinoline":

-

-dihydroxy : Indicates two hydroxyl (-OH) groups.

-

-methoxy : Indicates one methoxy (-OCH3) group.

-

2,4- : Specifies the positions of the hydroxyl groups.

-

8- : Specifies the position of the methoxy group.

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the tautomeric equilibrium between the diol and the two most prominent keto-enol forms of 2,4-dihydroxy-8-methoxyquinoline.

Caption: Tautomeric forms of 2,4-dihydroxy-8-methoxyquinoline.

Conclusion: A Note on Practical Application

For researchers, scientists, and drug development professionals, it is crucial to be aware of the multiple valid names for 2,4-dihydroxy-8-methoxyquinoline. When conducting literature searches or purchasing this chemical, it is advisable to use a combination of its systematic names, common synonyms, and, most importantly, its CAS number (where available for a specific tautomer) to ensure comprehensive and accurate results. The inherent tautomerism of this and similar hydroxyquinoline scaffolds is a key chemical feature that dictates not only its nomenclature but also its reactivity, biological activity, and physical properties. A clear understanding of these naming conventions is the first step toward successfully leveraging this versatile chemical entity in research and development.

References

-

PubChem. (n.d.). 8-Methoxyquinoline. Retrieved from [Link]

-

Molbase. (n.d.). 8-METHOXYQUINOLINE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,4-dihydroxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methoxyquinolin-4-ol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 8-Methoxyquinolin-4-ol | C10H9NO2 | CID 243291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,4-Dihydroxyquinoline | 86-95-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

The Quinoline-2,4-Dione Scaffold in Secondary Metabolites: Biosynthesis, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

The quinoline-2,4-dione scaffold is a privileged, nitrogen-containing bicyclic core that forms the structural foundation of numerous highly active secondary metabolites and synthetic drug candidates[1]. Characterized by its tautomeric flexibility and capacity for extensive hydrogen bonding, this motif is ubiquitous in nature, isolated from bacterial cultures to higher plants. As a Senior Application Scientist, I present this whitepaper to dissect the chemical ecology, pharmacological mechanisms, and advanced synthetic protocols associated with quinoline-2,4-diones. By understanding the causality behind their biosynthetic assembly and translating these principles into metal-free synthetic methodologies, researchers can rapidly accelerate the discovery of novel antimicrobial, antiviral, and anticancer therapeutics.

Structural Biology and Natural Occurrence

Nature utilizes the quinoline-2,4-dione core as a chemical weapon and signaling molecule. The structural diversity of these metabolites arises primarily from substitutions at the C-3 and N-1 positions, which dictate their target affinity and lipophilicity.

-

Bacterial Metabolites: In Gram-negative bacteria such as Pseudomonas aeruginosa, alkyl-4-quinolones and their oxidized derivatives (e.g., 3-n-heptyl-3-hydroxy-1,2,3,4-tetrahydroquinoline-2,4-dione, known as T7) serve as critical quorum-sensing molecules and interspecies competitive agents[2].

-

Plant-Derived Alkaloids: Higher plants synthesize highly decorated quinoline-2,4-diones. A prominent example is Buchapine [3-(1,1-dimethylallyl)-3-(3-methylbut-2-enyl)-1H-quinoline-2,4-dione], isolated from Evodia roxburghiana. This secondary metabolite exhibits potent antiviral properties, specifically targeting infectious HIV-1[3].

-

Micromelum Species: Phytochemical profiling of Micromelum spp. has revealed a rich library of quinolone alkaloids that act as natural defense mechanisms and show high potential as drug leads[1].

Biosynthetic Pathway of Bacterial Alkylquinolones

The biological synthesis of these compounds relies on the condensation of anthranilic acid with fatty acid derivatives. The precise chain length and oxidation state are tightly regulated by specific enzymatic cascades (e.g., the pqs operon in Pseudomonas), ensuring the production of specific quinoline-2,4-dione derivatives tailored for environmental adaptation[2].

Caption: Biosynthetic pathway of bacterial alkylquinolones and quinoline-2,4-dione derivatives.

Pharmacological Profiling & Mechanisms of Action

The unique electronic distribution of the quinoline-2,4-dione ring allows it to intercalate into DNA, bind to viral enzymes, or disrupt bacterial membranes. Table 1 summarizes the quantitative pharmacological data of key metabolites and synthetic derivatives.

Table 1: Key Quinoline-2,4-Dione Metabolites and Biological Activities

| Compound / Derivative | Source / Origin | Biological Target / Disease | Key Activity Metric | Reference |

| Buchapine | Evodia roxburghiana (Plant) | HIV-1 | EC₅₀ = 0.940 μM | [3] |

| T7 Quinolone | Pseudomonas aeruginosa | Bacterial Quorum Sensing | Broad-spectrum antimicrobial | [2] |

| 5-Deazaalloxazines | Synthetic Scaffold | MCF-7 Breast Cancer Cells | IC₅₀ = 0.17 μM | [4] |

| Pyrimido[4,5-b]quinoline-2,4-dione | Synthetic Scaffold | DNA Topoisomerase II | Apoptosis / DNA Cleavage | [5] |

Mechanistic Insights:

-

Anticancer Activity: Derivatives such as 1H,2H,3H,4H-pyrimido[4,5-b]quinoline-2,4-dione act by stabilizing the topoisomerase II-DNA cleavage complex. This prevents DNA religation, leading to double-strand breaks and subsequent apoptosis in carcinoma cell lines (e.g., A549 and MCF-7)[5]. Furthermore, 5-deazaalloxazine analogs mimic the natural flavin scaffold, competitively inhibiting critical kinase pathways[4].

-

Antimicrobial Action: The scaffold disrupts bacterial cell membrane integrity and inhibits essential enzymes involved in cell wall biosynthesis, showing marked efficacy against methicillin-resistant Staphylococcus aureus (MRSA)[5].

Advanced Synthetic Methodologies

While nature provides the blueprint, extracting secondary metabolites often yields low quantities. Modern drug discovery relies on scalable, atom-economical synthetic routes. Traditional methods (e.g., Skraup or Combes reactions) often require harsh thermal conditions. Recently, visible-light-induced cascade sulfonylation/cyclization has emerged as a superior, metal-free alternative to construct highly functionalized quinoline-2,4-diones[6].

Rationale and Causality in Photochemical Synthesis

Using visible light and a sulfonyl radical precursor (TsSePh) avoids transition-metal catalysts, preventing heavy-metal contamination in biological assays. The light irradiation selectively cleaves the Se-S bond, generating a sulfonyl radical that attacks the alkene of an N-(2-cyanophenyl)methacrylamide precursor. The resulting carbon-centered radical undergoes a highly regioselective intramolecular cyclization with the pendant nitrile group, yielding the target 2,4-dione[6].

Caption: Visible-light-induced cascade sulfonylation and cyclization workflow.

Step-by-Step Experimental Protocol: Synthesis of 1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione

This self-validating protocol ensures high yield (up to 89%) and purity, critical for downstream biological screening[6].

Step 1: Reaction Assembly

-

In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-(2-cyanophenyl)-N-methyl-methacrylamide (0.2 mmol) and TsSePh (0.3 mmol, 1.5 equiv).

-

Causality: The slight excess of TsSePh ensures complete consumption of the acrylamide precursor, driving the radical cascade forward.

Step 2: Solvent Addition and Degassing

-

Dissolve the mixture in 2.0 mL of anhydrous solvent (e.g., CH₃CN or DCE).

-

Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Causality: Oxygen is a potent radical scavenger. Degassing is mandatory to prevent premature quenching of the sulfonyl radical, which would severely depress the yield.

Step 3: Photochemical Irradiation

-

Place the reaction tube under Blue LED irradiation (e.g., 460 nm) at room temperature for 12–24 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Petroleum Ether/Ethyl Acetate (5:1) system. The reaction is complete when the starting material spot disappears and a new distinct UV-active spot appears at R_f = 0.25[6].

Step 4: Workup and Purification

-

Quench the reaction with water and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel column chromatography (Petroleum Ether/Ethyl Acetate = 5:1).

-

Causality: The 5:1 solvent ratio provides optimal chromatographic resolution, separating the moderately polar quinoline-2,4-dione from non-polar selenium byproducts[6].

Step 5: Structural Validation

-

Isolate the product as a white solid (mp: 161–162 °C).

-

Confirm structural integrity via ¹H-NMR (singlets at δ 4.22 for -CH₂-, δ 3.54 for N-CH₃) and HRMS (calculated for C₁₉H₂₀NO₄S [M+H]⁺: 358.1108)[6].

Future Perspectives in Drug Discovery

The quinoline-2,4-dione scaffold remains a cornerstone in medicinal chemistry. Future drug development will heavily rely on Computer-Aided Drug Design (CADD) to perform Structure-Based Drug Design (SBDD) on this core[4]. By mapping the stereoelectronic properties of natural metabolites like Buchapine and bacterial alkylquinolones, researchers can rationally design synthetic derivatives with enhanced binding affinities to targets such as DNA topoisomerase II and viral integrases. The integration of metal-free photochemical synthesis ensures that these novel therapeutics can be scaled sustainably for clinical evaluation.

References

1.5 - chem960.com 2. 1 - researchgate.net 3.7 - researchgate.net 4.3 - nih.gov 5.4 - nih.gov 6.8 - nih.gov 7. 2 - semanticscholar.org 8.6 - mdpi.com

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Antitumor Activity and Molecular Docking Study of Novel 5-Deazaalloxazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 26908-38-3(1H,2H,3H,4H-pyrimido4,5-bquinoline-2,4-dione) | Kuujia.com [kuujia.com]

- 6. Visible Light-Induced Cascade Sulfonylation/Cyclization to Produce Quinoline-2,4-Diones under Metal-Free Conditions [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cyclization Strategies in the Synthesis of 8-Methoxy-4-hydroxy-2-quinolone

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 8-Methoxy-4-hydroxy-2-quinolone Scaffold

The quinolone scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The 8-methoxy-4-hydroxy-2-quinolone variant, in particular, is a key intermediate in the synthesis of various pharmacologically active agents. The strategic placement of the methoxy group at the 8-position can significantly influence the molecule's physicochemical properties and biological interactions, making its efficient synthesis a topic of considerable interest in medicinal chemistry and drug development.

This comprehensive guide provides detailed application notes and protocols for the primary cyclization strategies employed in the synthesis of 8-methoxy-4-hydroxy-2-quinolone. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices and providing step-by-step protocols for their successful implementation.

Core Cyclization Strategies and Mechanistic Insights

The synthesis of the 4-hydroxy-2-quinolone core predominantly relies on intramolecular cyclization reactions. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern. Here, we will focus on three prominent methods: the Conrad-Limpach-Knorr Synthesis, the Camps Cyclization, and modern Microwave-Assisted Modifications.

The Conrad-Limpach-Knorr Synthesis: A Classic Thermal Cyclization Approach

The Conrad-Limpach-Knorr synthesis is a cornerstone in quinolone chemistry, involving the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[2][3] The reaction proceeds through a β-arylaminoacrylate intermediate, which upon heating, undergoes an intramolecular cyclization to form the quinolone ring.[4]

Causality Behind Experimental Choices:

-

Starting Materials: To achieve the desired 8-methoxy substitution, the logical starting aniline would be o-anisidine (2-methoxyaniline). The β-ketoester partner is typically diethyl malonate or a related derivative, which provides the remaining carbon atoms for the quinolone ring.

-

Thermal Cyclization: The high temperature required for the cyclization step (typically around 250°C) is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution.[4] The use of a high-boiling, inert solvent such as diphenyl ether or mineral oil is crucial for achieving and maintaining this temperature uniformly, which can significantly improve yields.[4]

-

Regioselectivity: The Conrad-Limpach-Knorr reaction can yield either the 4-quinolone (Conrad-Limpach product) or the 2-quinolone (Knorr product) depending on the reaction conditions. Lower temperatures during the initial condensation favor the formation of the β-arylaminoacrylate, leading to the 4-quinolone, while higher initial temperatures can lead to the formation of a β-ketoanilide intermediate, which cyclizes to the 2-quinolone.[5]